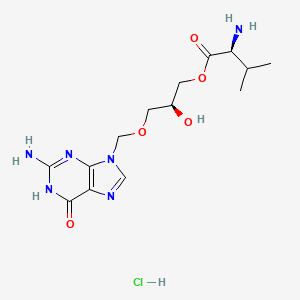

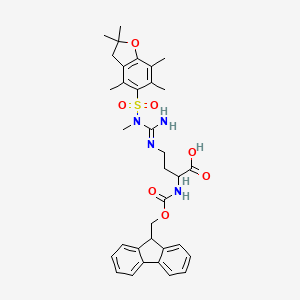

![molecular formula C22H24N2O B1498598 1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one CAS No. 334939-35-4](/img/structure/B1498598.png)

1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one

Descripción general

Descripción

“1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one” is a bioactive molecule with great potential in the biomedical industry . It is under investigation for its possible application in modulating serotonin receptors, which are of crucial importance in conditions such as anxiety, depression, and schizophrenia .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,2-dihydropyrrolo[3,4-b]indol-3-ones were successfully afforded in moderate to good yields by the formation of one C–C bond and one C–N bond, undergoing sequential coupling reaction initiated by C–H activation and aza-Michael addition .Molecular Structure Analysis

The molecular formula of this compound is C22H24N2O . The InChI string and the Canonical SMILES string representing the structure of the molecule are available .Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.4 g/mol . It has a computed XLogP3-AA value of 4.5, suggesting it is relatively hydrophobic . The compound has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 36.1 Ų .Aplicaciones Científicas De Investigación

Synthesis of Alkaloids

This compound is utilized in the synthesis of various alkaloids, which are naturally occurring organic compounds that mostly contain basic nitrogen atoms. These alkaloids have a wide range of pharmacological effects and are used in medicine for their analgesic, antimalarial, antiarrhythmic, antibacterial, and antasthmatic properties .

Neurodegenerative Disease Research

Researchers are exploring the use of this compound in the study of neurodegenerative diseases. It’s being investigated for its potential to modulate neurological pathways that could be beneficial in treating conditions like Alzheimer’s and Parkinson’s disease .

Biomedical Industry

The compound has shown great potential in the biomedical industry, particularly for its application in modulating serotonin receptors. These receptors play a crucial role in conditions such as anxiety, depression, and schizophrenia .

Cancer Research

In cancer research, this compound has been evaluated for its tumor cell growth inhibitory activity. It has shown promise in MTT assays on various cancer cell lines, indicating its potential as an anti-cancer agent .

HIV Research

The compound has been used in the design of non-nucleoside inhibitors of HIV-1 reverse transcriptase. This is crucial for developing treatments for HIV/AIDS as it targets a key enzyme necessary for the virus’s replication .

Serotonin Receptor Modulation

Due to its potential impact on serotonin receptors, this compound is being studied for its effects on mood disorders and other conditions related to serotonin dysregulation .

Pharmaceutical Chemistry

It’s also relevant in pharmaceutical chemistry technology for the preparation of various pharmaceutical compounds. The precise mechanisms and applications are part of ongoing research efforts .

Propiedades

IUPAC Name |

1-(1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c1-2-3-13-20(25)24-15-14-18-17-11-7-8-12-19(17)23-21(18)22(24)16-9-5-4-6-10-16/h4-12,22-23H,2-3,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFFJNAVYRXZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

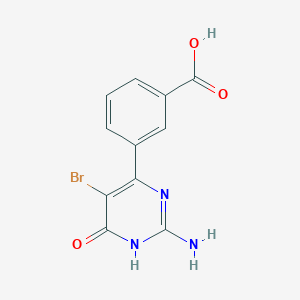

![Ethyl 2-(methylthio)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B1498517.png)

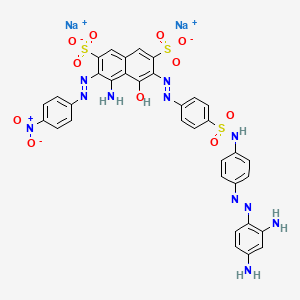

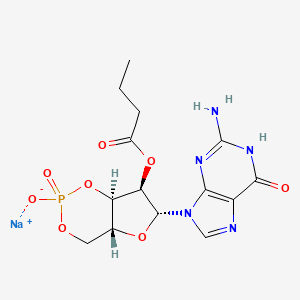

![5,10,15,20-Tetrakis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-21H,23H-porphine](/img/structure/B1498519.png)

![5,10,15,20-Tetrakis[4-(2-thienyl)phenyl]-21H,23H-porphyrin](/img/structure/B1498522.png)

![N,N-Diethylethanamine;3-[5-phenyl-2-[(E)-2-[(Z)-[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B1498534.png)

![(S)-7-chloro-2-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B1498541.png)

![3-[(4-Chlorophenyl)iminomethyl]salicylic acid](/img/structure/B1498545.png)

![3-Ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-5-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B1498559.png)